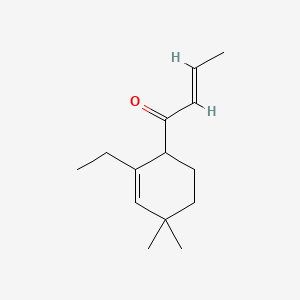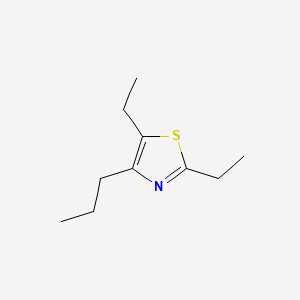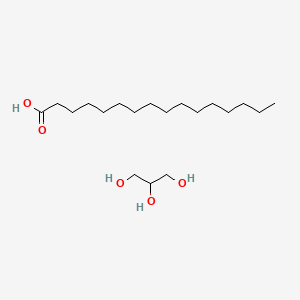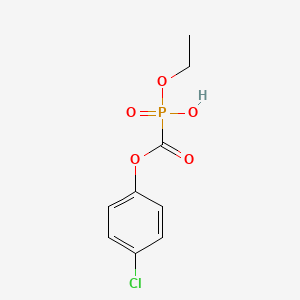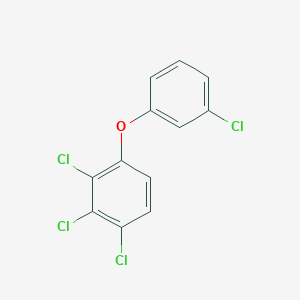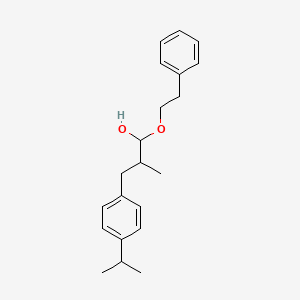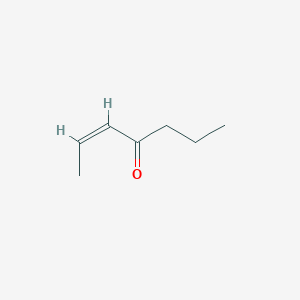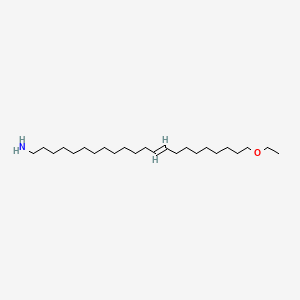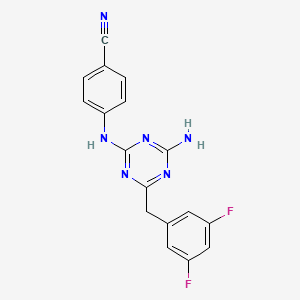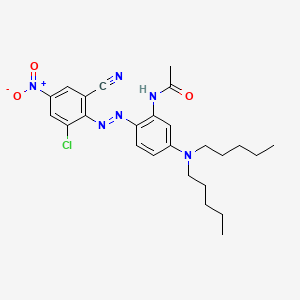
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furochromenone core, which is a fused ring system consisting of a furan ring and a chromenone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation and methoxylation: Introduction of hydroxyl and methoxy groups can be carried out using reagents such as hydrogen peroxide and methanol in the presence of catalysts.
Esterification: The final step involves the esterification of the furochromenone core with butanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
2-((5-Hydroxy-9-methoxy-7-oxo-7H-furo(3,2-g)chromen-4-yl)oxy)butanoic acid can be compared with other furanocoumarins, such as:
Psoralen: Known for its use in phototherapy for skin disorders.
Bergapten: Exhibits similar biological activities but differs in its substitution pattern.
Xanthotoxin: Another furanocoumarin with distinct therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
86026-90-6 |
|---|---|
Fórmula molecular |
C16H14O8 |
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
2-(5-hydroxy-9-methoxy-7-oxofuro[3,2-g]chromen-4-yl)oxybutanoic acid |
InChI |
InChI=1S/C16H14O8/c1-3-9(16(19)20)23-12-7-4-5-22-13(7)15(21-2)14-11(12)8(17)6-10(18)24-14/h4-6,9,17H,3H2,1-2H3,(H,19,20) |
Clave InChI |
XWQGFNIXKZBIBM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=C2C(=CC(=O)OC2=C(C3=C1C=CO3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


